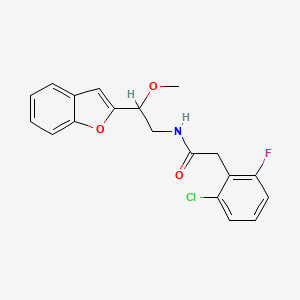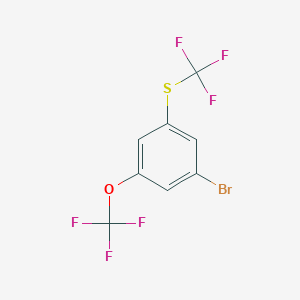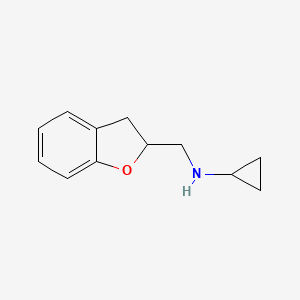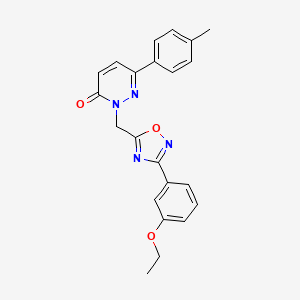
N-(sec-butyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(sec-butyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide, also known as NBST-594, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that can be used to label cells and tissues for imaging purposes.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Heterocyclic Compounds : A significant area of research involves the synthesis of novel cyclic sulfonamides and heterocyclic compounds that incorporate the sulfonamide moiety. These compounds are synthesized through various chemical reactions, including intramolecular Diels-Alder reactions, aiming to explore their biological activities and potential pharmaceutical applications (Greig et al., 2001).
Antimicrobial and Antitumor Activities : Studies have also focused on the antimicrobial and antitumor evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing the sulfonamide moiety. These compounds have shown promising results in inhibiting microbial growth and displaying cytotoxic activities against cancer cell lines, highlighting their potential as antimicrobial agents and in cancer therapy (Darwish et al., 2014).
Pharmacological Evaluation
Inhibition of Enzymes and Receptors : Research into sulfonamide derivatives has included their evaluation as inhibitors for various enzymes and receptors, such as carbonic anhydrases and histamine H3 receptors. These studies aim to develop new therapeutic agents for treating conditions like epilepsy, glaucoma, and obesity by targeting specific physiological pathways (Carta et al., 2017).
Antioxidant Activity : Amidomethane sulfonyl-linked bis heterocycles, including derivatives of this compound, have been synthesized and tested for their antioxidant activity. Certain derivatives have exhibited superior antioxidant activity compared to standard compounds like Ascorbic acid, indicating their potential in oxidative stress-related therapeutic applications (Talapuru et al., 2014).
properties
IUPAC Name |
N-butan-2-yl-2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S2/c1-3-10(2)17-14(20)8-12-9-23-15(18-12)19-24(21,22)13-6-4-11(16)5-7-13/h4-7,9-10H,3,8H2,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHNWPPFTPSZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2760200.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2760201.png)



![7-(3-chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2760210.png)


![1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea](/img/structure/B2760216.png)
![2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline](/img/structure/B2760217.png)


![4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2760221.png)
![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2760222.png)